1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone
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Overview
Description
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is a heterocyclic organic compound with the molecular formula C29H30N2O3 and a molecular weight of 454.56 g/mol . This compound is known for its unique structure, which includes both hydroxyphenyl and trimethylcyclohexyl groups attached to an anthraquinone core. It is used primarily in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone typically involves the reaction of 1-amino-4-bromoanthraquinone with 4-hydroxyaniline and 3,3,5-trimethylcyclohexylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-Ethoxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone
- **1-[(4-Methoxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone
Uniqueness
1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is unique due to the presence of both hydroxyphenyl and trimethylcyclohexyl groups, which impart distinct chemical and physical properties. These structural features contribute to its versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
79817-57-5 |
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Molecular Formula |
C29H30N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-(4-hydroxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H30N2O3/c1-17-14-19(16-29(2,3)15-17)31-24-13-12-23(30-18-8-10-20(32)11-9-18)25-26(24)28(34)22-7-5-4-6-21(22)27(25)33/h4-13,17,19,30-32H,14-16H2,1-3H3 |
InChI Key |
PSBKGZRXQNIMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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